
2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21ClFNO3 and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide , with the CAS number 2034405-16-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C20H21ClFNO3 with a molecular weight of 377.8 g/mol. The structure includes a chloro-fluoro-substituted phenyl group and a tetrahydronaphthalene moiety which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClFNO₃ |
| Molecular Weight | 377.8 g/mol |
| CAS Number | 2034405-16-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cells like HT-29 and Jurkat cells .
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, where compounds trigger mitochondrial permeability transition and subsequent caspase activation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives with similar structural motifs can protect neuronal cells from oxidative stress-induced apoptosis. This effect may be mediated through the modulation of signaling pathways involved in cell survival .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Antitumor Activity : A study evaluated a series of naphthalene derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the naphthalene structure significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Efficacy : In another study, a series of chloro-substituted phenyl compounds were tested against Mycobacterium tuberculosis. Compounds with similar structures showed MIC values less than 20 µM, indicating potent antimicrobial activity .
- Neuroprotection : A recent investigation into neuroprotective agents revealed that certain naphthalene derivatives could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases .
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3/c1-26-14-7-8-16-13(10-14)4-3-9-20(16,25)12-23-19(24)11-15-17(21)5-2-6-18(15)22/h2,5-8,10,25H,3-4,9,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBNHSJVJPQVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













